
N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid is a complex organic compound with the molecular formula C19H34N2O4 and a molecular weight of 354.5 g/mol. This compound is known for its unique structure, which includes a cyclohexyl group, a phenyl group, and an allyloxycarbonylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid involves multiple steps. The process typically starts with the preparation of the cyclohexylamine and phenylalanine derivatives. These intermediates are then subjected to a series of reactions, including esterification and amidation, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents .
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid include:
- N-cyclohexylcyclohexanamine, (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
- N-Boc-N’-allyloxycarbonyl-L-2,3-diaminopropionic acid dicyclohexylammonium salt
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4.C12H23N/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16);11-13H,1-10H2/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWUDPXYWHZZKS-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553447 |
Source
|
Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110637-43-9 |
Source
|
Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20553447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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